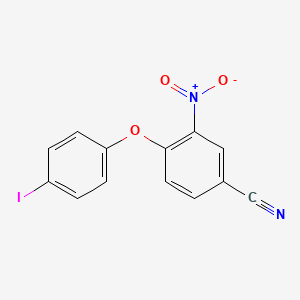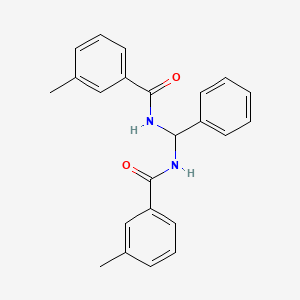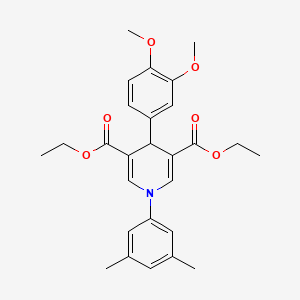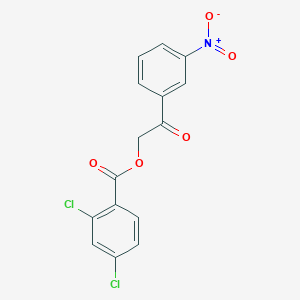
dimethyl 4-(2,4-dimethoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Descripción general
Descripción
Dimethyl 4-(2,4-dimethoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as DMDD, is a chemical compound that belongs to the class of pyridine dicarboxylates. DMDD is widely used in scientific research due to its various pharmacological properties. The compound is synthesized using a multi-step process, and its mechanism of action is still being studied.
Mecanismo De Acción
The mechanism of action of dimethyl 4-(2,4-dimethoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate is still being studied. However, it has been suggested that the compound exerts its pharmacological effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the production of pro-inflammatory cytokines and to activate the antioxidant defense system. The compound has also been shown to modulate the activity of various enzymes, including cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. This compound has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. The compound has been shown to improve cognitive function and to protect against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl 4-(2,4-dimethoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for use in lab experiments. The compound is readily available and can be synthesized in large quantities. This compound is also stable and has a long shelf life. However, there are some limitations to the use of this compound in lab experiments. The compound has low solubility in water, which can make it difficult to administer in certain experiments. This compound also has a relatively low bioavailability, which can limit its effectiveness in some studies.
Direcciones Futuras
There are several future directions for the study of dimethyl 4-(2,4-dimethoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate. One area of research is the development of new synthesis methods to improve the yield and purity of this compound. Another area of research is the investigation of the compound's potential therapeutic applications, particularly in the treatment of inflammatory and neurodegenerative diseases. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its pharmacological properties.
Aplicaciones Científicas De Investigación
Dimethyl 4-(2,4-dimethoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its pharmacological properties. The compound has been shown to have anti-inflammatory, analgesic, and anti-cancer activities. This compound has also been studied for its neuroprotective effects and its ability to improve cognitive function. The compound has been used in various in vitro and in vivo studies to investigate its potential therapeutic applications.
Propiedades
IUPAC Name |
dimethyl 4-(2,4-dimethoxyphenyl)-1-ethyl-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6/c1-6-20-10-14(18(21)25-4)17(15(11-20)19(22)26-5)13-8-7-12(23-2)9-16(13)24-3/h7-11,17H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLWIBUTGSWCQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(C(=C1)C(=O)OC)C2=C(C=C(C=C2)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2,4-dimethoxybenzylidene)-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3674992.png)


![4-{[(4-chlorophenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3675015.png)



![2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3675040.png)
![5-(4-nitrophenoxy)-2-[4-(4-pyridinylmethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3675047.png)
![[4-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenoxy]acetic acid](/img/structure/B3675050.png)
![N-{2-[(2-chlorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-3-amine](/img/structure/B3675057.png)



